molecular formula C15H12N2O2 B187692 N-(2-cyanophenyl)-2-methoxybenzamide CAS No. 708289-25-2

N-(2-cyanophenyl)-2-methoxybenzamide

Cat. No. B187692
M. Wt: 252.27 g/mol
InChI Key: STJHSSQDBAQLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanophenyl)-2-methoxybenzamide, commonly known as CM156, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In

Mechanism Of Action

The mechanism of action of CM156 involves the inhibition of various signaling pathways that are involved in cancer cell proliferation, inflammation, and pain. CM156 has been found to inhibit the Akt/mTOR signaling pathway, which is a crucial pathway involved in cancer cell survival and proliferation. In addition, CM156 has been shown to inhibit the NF-κB signaling pathway, which is a key pathway involved in inflammation and pain. Furthermore, CM156 has been found to activate the AMPK signaling pathway, which is a crucial pathway involved in cellular energy homeostasis and autophagy.

Biochemical And Physiological Effects

CM156 has been found to exhibit various biochemical and physiological effects, including anti-proliferative, pro-apoptotic, anti-angiogenic, anti-inflammatory, and analgesic effects. In addition, CM156 has been shown to induce autophagy, which is a cellular process involved in the degradation of damaged proteins and organelles. Furthermore, CM156 has been found to modulate the expression of various genes involved in cancer cell proliferation, inflammation, and pain.

Advantages And Limitations For Lab Experiments

One of the major advantages of CM156 for lab experiments is its potent anti-proliferative activity against various cancer cell lines, which makes it a promising candidate for cancer therapy. In addition, CM156 has been found to exhibit low toxicity, which makes it a safe compound for in vitro and in vivo studies. However, one of the major limitations of CM156 is its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on CM156, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in preclinical and clinical studies. Furthermore, the identification of the molecular targets of CM156 and the elucidation of its mechanism of action will provide valuable insights into its potential therapeutic applications. Moreover, the combination of CM156 with other anticancer or anti-inflammatory agents may enhance its therapeutic efficacy and reduce its side effects.

Synthesis Methods

The synthesis of CM156 involves the reaction between 2-methoxybenzoic acid and 2-amino-3-cyanopyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through an amide bond formation mechanism, resulting in the formation of CM156 as a white solid with a melting point of 177-179°C.

Scientific Research Applications

CM156 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, CM156 has been found to exhibit potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, CM156 has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in vivo. In the field of inflammation and pain research, CM156 has been found to exhibit anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and reducing the expression of pain-related genes.

properties

CAS RN

708289-25-2

Product Name

N-(2-cyanophenyl)-2-methoxybenzamide

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

N-(2-cyanophenyl)-2-methoxybenzamide

InChI

InChI=1S/C15H12N2O2/c1-19-14-9-5-3-7-12(14)15(18)17-13-8-4-2-6-11(13)10-16/h2-9H,1H3,(H,17,18)

InChI Key

STJHSSQDBAQLCN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

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